(+)-Perillaldehyde

概述

描述

(+)-Perillaldehyde is a naturally occurring organic compound found in the essential oils of various plants, including Perilla frutescens and several species of the genus Eucalyptus. It is a monoterpenoid with a characteristic citrus-like aroma and is widely used in the fragrance and flavor industries. The compound has also attracted attention for its potential biological activities, including antimicrobial and anti-inflammatory properties.

准备方法

Synthetic Routes and Reaction Conditions

(+)-Perillaldehyde can be synthesized through several methods. One common synthetic route involves the oxidation of (+)-limonene, a naturally occurring terpene. The oxidation can be carried out using various oxidizing agents such as potassium permanganate or chromic acid under controlled conditions to yield this compound.

Industrial Production Methods

In industrial settings, this compound is often extracted from natural sources like Perilla frutescens using steam distillation. The essential oil is then subjected to fractional distillation to isolate this compound. This method is preferred due to its cost-effectiveness and the high purity of the final product.

化学反应分析

Reduction to Perillyl Alcohol

(+)-Perillaldehyde undergoes biocatalytic reduction to form (+)-perillyl alcohol (POH), a reaction optimized using immobilized marine yeast (Yarrowia lipolytica) in alginate hydrogel beads. Key parameters include:

| Parameter | Optimal Value | Conversion (%) | Reference |

|---|---|---|---|

| Catalyst loading | 1 g/mL | 90 | |

| Substrate concentration | 4 mM | 90 | |

| Reaction time | 6–8 hours | 90 | |

| Temperature | 23–25°C | 90 |

The process was scaled using a SpinChem® rotating bed reactor, achieving 90% molar conversion in 8 hours with a 10-fold reduction in catalyst loading (0.1 g/mL) due to enhanced mass transfer . Immobilized cells retained >80% activity after 1 month at 4°C, whereas free cells lost >50% activity within 48 hours .

Photochemical Reactions

Photoirradiation of this compound under varied conditions yields distinct products:

In Methanol (MeOH)

⁺Rose Bengal photosensitizer

In Ethyl Acetate (EtOAc)

| Condition | Major Products | Yield/Conversion | Reference |

|---|---|---|---|

| N₂ stream | Dimers (7, 8) | Not quantified | |

| O₂ stream | Oxygenated products (9, 10) | Not quantified |

Mechanistic studies suggest dimerization via [2+2] cycloaddition under N₂, while O₂ promotes oxidation to epoxy/peroxide derivatives .

Oxidation and Acetal Formation

This compound reacts with alcohols to form acetals under acidic conditions. In MeOH with O₂, dimethyl acetal (5) forms, stabilized by the α,β-unsaturated system . Oxidation pathways yield carboxylic acids (e.g., perillic acid) and ketones, though yields depend on catalysts and conditions.

Polymerization and Dimerization

In non-polar solvents (e.g., n-hexane), this compound remains stable under N₂ but forms dimers (7, 8) in EtOAc via radical-mediated pathways . These dimers exhibit reduced volatility, enhancing applications in controlled-release fragrances.

Condensation Reactions

This compound participates in aldol condensations, forming extended carbon skeletons. For example, condensation with acetone yields ionone derivatives, though detailed yields are underreported in accessible literature.

Key Reaction Trends

-

Solvent polarity critically influences product distribution (e.g., dimerization in EtOAC vs. acetal formation in MeOH) .

-

Enantioselectivity : Studies predominantly use (S)-(-)-perillaldehyde; (+)-enantiomer reactions may differ in kinetics but follow analogous pathways .

-

Catalyst stability : Immobilized biocatalysts outperform free cells in reusability and environmental tolerance .

科学研究应用

Food Preservation

Antifungal and Antioxidant Properties

PAE is recognized for its potent antifungal and antioxidant properties, making it an effective natural preservative in the food industry. It has been shown to inhibit the growth of various fungi and bacteria, thereby extending the shelf life of food products. A study demonstrated that PAE could effectively replace synthetic fungicides in controlling postharvest diseases in crops, highlighting its role as a safe alternative preservative .

| Property | Effect | Application |

|---|---|---|

| Antifungal | Inhibits fungal growth | Food preservation |

| Antioxidant | Reduces oxidative stress | Extends shelf life of food products |

Pharmaceutical Applications

Therapeutic Effects

PAE exhibits a range of therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities. It has been investigated for its potential in treating various conditions such as vascular dementia and fungal infections:

- Anti-inflammatory Activity : PAE has been shown to activate the Nrf2/HO-1 signaling pathway, which plays a crucial role in reducing inflammation . This mechanism underlies its potential use in managing inflammatory diseases.

- Anticancer Properties : Research indicates that PAE can inhibit the proliferation and metastasis of cancer cells, particularly in prostate cancer models . Its ability to suppress tumor growth and enhance apoptosis in cancer cells positions it as a promising candidate for cancer therapy.

- Neuroprotective Effects : PAE has demonstrated protective effects on neuronal cells, improving cognitive function in models of vascular dementia by modulating intracellular signaling pathways associated with neuronal survival .

| Therapeutic Effect | Mechanism | Potential Applications |

|---|---|---|

| Anti-inflammatory | Nrf2/HO-1 pathway activation | Treatment of inflammatory diseases |

| Anticancer | Inhibition of cell proliferation | Cancer therapy |

| Neuroprotective | Modulation of TRPM2/NMDAR signaling | Cognitive dysfunction management |

Case Studies

Vulvovaginal Candidiasis Treatment

A study highlighted the effectiveness of PAE in ameliorating vulvovaginal candidiasis by reducing oxidative stress and apoptosis in affected tissues. The results showed significant improvements in tissue health following treatment with PAE compared to controls .

Keratitis Management

Another investigation focused on the therapeutic effects of PAE on Aspergillus fumigatus keratitis. The findings revealed that PAE not only reduced inflammation but also exhibited direct antifungal activity against the pathogen, suggesting its utility in ocular infections .

Safety and Regulatory Status

PAE is classified as "Generally Recognized As Safe" (GRAS) when used at moderate doses. However, caution is advised regarding high dosages due to potential adverse effects . Its safety profile supports its use in both food applications and therapeutic contexts.

作用机制

The mechanism of action of (+)-Perillaldehyde involves its interaction with various molecular targets. It is known to inhibit the growth of microorganisms by disrupting their cell membranes. In anti-inflammatory applications, this compound modulates the activity of inflammatory mediators such as cytokines and prostaglandins. The exact molecular pathways are still under investigation, but it is believed to involve the modulation of signaling pathways related to inflammation and cell proliferation.

相似化合物的比较

(+)-Perillaldehyde is often compared with other monoterpenoids such as:

Citral: Similar in aroma but differs in its chemical structure and biological activities.

Geranial: Another monoterpenoid with a citrus-like aroma, used in similar applications.

Neral: Isomer of citral, also used in the fragrance industry.

What sets this compound apart is its unique combination of aroma and biological activities, making it a versatile compound in both industrial and research applications.

生物活性

(+)-Perillaldehyde (PAH), a monoterpene aldehyde derived from the essential oil of the Perilla frutescens plant, has garnered significant attention in recent years due to its diverse biological activities. This article explores the various pharmacological effects of PAH, highlighting its antioxidant, anti-inflammatory, antimicrobial, and antitumor properties.

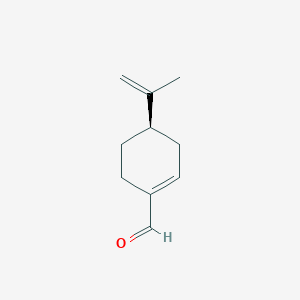

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. The molecular formula is C10H10O, and it features a conjugated double bond that enhances its reactivity and interaction with biological systems.

Antioxidant Activity

PAH exhibits potent antioxidant properties, primarily through the activation of the Nrf2 signaling pathway. This pathway plays a crucial role in cellular defense against oxidative stress. Studies have shown that PAH can significantly reduce reactive oxygen species (ROS) levels in various cell types, thereby protecting cells from oxidative damage. For instance, in a study involving irradiated mice, PAH treatment led to a notable reduction in DNA damage and improved survival rates of intestinal crypt cells post-irradiation .

Anti-inflammatory Effects

Research indicates that PAH possesses significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in various models. In a study on fungal keratitis induced by Aspergillus fumigatus, PAH treatment resulted in decreased neutrophil recruitment and lower levels of inflammatory markers . This suggests that PAH may be effective in managing inflammatory conditions by modulating immune responses.

Antimicrobial Activity

PAH demonstrates considerable antimicrobial activity against various pathogens. Its efficacy has been documented against bacteria and fungi, making it a potential candidate for use in food preservation and therapeutic applications. For example, PAH showed direct fungicidal effects on A. fumigatus, significantly reducing fungal load in infected mouse corneas . Additionally, it has been recognized for its ability to inhibit biofilm formation by pathogenic bacteria.

Antitumor Effects

The antitumor potential of PAH has been extensively studied, particularly concerning prostate cancer. Research indicates that PAH can inhibit the proliferation and migration of cancer cells while inducing apoptosis. In vitro studies on PC-3 prostate cancer cells revealed that PAH treatment led to decreased expression of stem cell markers CD133 and CD44, suggesting its role in targeting cancer stem cells . Furthermore, PAH was found to suppress bone metastasis in prostate cancer models by inhibiting key signaling pathways involved in tumor progression.

Summary of Biological Activities

Case Studies

- Radiation-Induced Intestinal Injury : A study demonstrated that PAH mitigates intestinal damage caused by ionizing radiation through Nrf2-mediated pathways. Mice treated with PAH showed improved survival and reduced intestinal injury markers post-radiation exposure .

- Fungal Keratitis : In an investigation into A. fumigatus keratitis, PAH significantly improved clinical scores and reduced inflammatory cytokine levels when administered before infection .

- Prostate Cancer Metastasis : Research on PC-3 cells indicated that PAH effectively inhibited metastatic behavior and reduced markers associated with cancer stem cells, suggesting its potential as an adjunct therapy for prostate cancer .

属性

IUPAC Name |

(4R)-4-prop-1-en-2-ylcyclohexene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,7,10H,1,4-6H2,2H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUMOYJJNUMEFDD-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(=CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CCC(=CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364288 | |

| Record name | (R)-(+)-Perillaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5503-12-8 | |

| Record name | Perillaldehyde, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005503128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-(+)-Perillaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Perillaaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERILLALDEHYDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5VW56IL2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。